molecular formula C20H25N7NaO10P B12830278 sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate

sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate

Cat. No.: B12830278
M. Wt: 577.4 g/mol
InChI Key: RVESLCHGADKGPF-UGZIGJHYSA-M
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Description

Sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate is a useful research compound. Its molecular formula is C20H25N7NaO10P and its molecular weight is 577.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate is a complex nucleotide analog that has garnered interest in the field of molecular biology and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a dual sugar-phosphate backbone with modifications that enhance its biological activity. The presence of the 6-amino purine and pyrimidine derivatives suggests potential interactions with nucleic acid metabolism and signaling pathways.

Structural Formula

C15H20N5O7P\text{C}_{15}\text{H}_{20}\text{N}_{5}\text{O}_{7}\text{P}
  • Nucleotide Metabolism : The compound acts as a substrate or inhibitor in nucleotide metabolic pathways. It may influence the synthesis of nucleotides critical for DNA and RNA production, particularly through interactions with enzymes such as thymidylate synthase (TS) .
  • Signal Transduction : Nucleotide analogs often serve as second messengers or modulators in cellular signaling pathways. Research indicates that similar compounds can affect cellular responses to stress and modulate gene expression through cyclic nucleotide signaling .
  • Antitumor Activity : The compound's structural similarity to known cytotoxic agents suggests potential applications in cancer therapy. For instance, compounds targeting thymidylate synthase have been shown to preferentially kill tumor cells expressing high levels of this enzyme .

Study 1: Inhibition of Thymidylate Synthase

A study demonstrated that nucleotide analogs could inhibit thymidylate synthase effectively, leading to reduced proliferation in cancer cell lines. The compound was tested against various tumor types, showing significant cytotoxicity correlated with TS expression levels .

Study 2: Modulation of Immune Function

Another investigation focused on the effects of nucleotide supplementation on immune function. Results indicated that similar compounds could enhance immune responses in vitro, suggesting a role in immunomodulation .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Thymidylate Synthase InhibitionReduces dTMP synthesis leading to cytotoxicity
Immune ModulationEnhances immune cell function
Signal TransductionModulates gene expression via cyclic nucleotides

Pharmacological Insights

The pharmacological characterization reveals that the compound interacts with several key enzymes involved in nucleotide metabolism. Its ability to inhibit or act as a substrate for these enzymes can lead to diverse biological effects.

Properties

Molecular Formula

C20H25N7NaO10P

Molecular Weight

577.4 g/mol

IUPAC Name

sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate

InChI

InChI=1S/C20H26N7O10P.Na/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);/q;+1/p-1/t10-,11-,12+,13+,14+,15+;/m0./s1

InChI Key

RVESLCHGADKGPF-UGZIGJHYSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.[Na+]

Origin of Product

United States

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